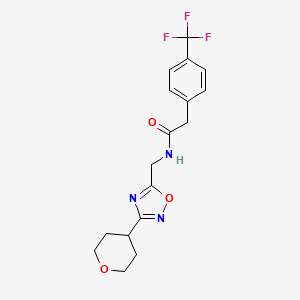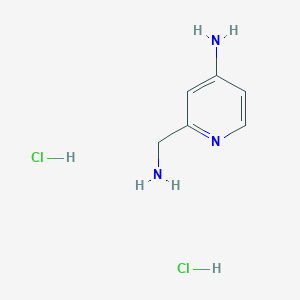
methyl 4-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 4-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, is a complex molecule that appears to incorporate several functional groups and structural motifs common to heterocyclic chemistry. The molecule includes a pyrrole unit, a triazole ring, a trifluoromethyl group, and a benzoate ester, suggesting potential for a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be prepared from reactions involving primary amines and epoxy compounds, followed by nucleophilic substitution and alkylation to introduce various substituents . Similarly, triazole derivatives can be synthesized through reactions of amines with carbonitriles and diazonium chlorides . The synthesis of the compound likely involves a sequence of such reactions to build the complex structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography. For example, the structure of a methyl derivative of a triazole compound was confirmed by X-ray analysis . In another case, the molecular and supramolecular structures of a triazole ligand and its Hg(II) complex were studied by X-ray diffractometry . These techniques would be essential for confirming the structure of the compound .
Chemical Reactions Analysis
The compound contains several reactive sites that could undergo various chemical reactions. Pyrrole units can participate in electrophilic substitution reactions , while triazole rings can be involved in nucleophilic substitutions . The presence of an ester group also opens up possibilities for hydrolysis and transesterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of a trifluoromethyl group can affect the compound's lipophilicity and electronic properties . The triazole and pyrrole units may contribute to the compound's potential antimicrobial activity . Additionally, the optical properties, such as birefringence and hyperpolarizability, can be significant for materials with potential applications in nonlinear optics .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Compounds related to methyl 4-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate have been extensively used in the synthesis of diverse heterocyclic systems. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate was utilized to prepare derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, highlighting its utility in generating fused heterocyclic systems (Selič & Stanovnik, 1997). Similarly, another study detailed the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems, further underscoring the potential of these compounds in medicinal chemistry (Toplak et al., 1999).
Drug-likeness and Microbial Investigation
The evaluation of drug-likeness and in vitro microbial investigation of related compounds has also been a significant area of research. A study synthesized a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, investigating their antibacterial, antifungal, and antimycobacterial activities. This research emphasized the compounds' potential as antimicrobial agents, with several derivatives showing promising activity against bacterial and fungal strains (Pandya et al., 2019).
Material Science Applications
The derivatization and functionalization of heterocyclic compounds extend into material science, where these molecules contribute to the development of novel materials with potential sensor applications. For example, the synthesis and characterization of a pyrrole derivative with electropolymerization properties indicate potential uses in electrochromic devices and sensors, showcasing how the molecular design of such compounds can influence their applicability in advanced technological applications (Almeida et al., 2017).
Propiedades
IUPAC Name |
methyl 4-[[2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O3S/c1-32-12-4-7-19(32)14-21-30-31-24(33(21)20-6-3-5-17(13-20)25(26,27)28)37-15-22(34)29-18-10-8-16(9-11-18)23(35)36-2/h3-13H,14-15H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYZWMGTTFOFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

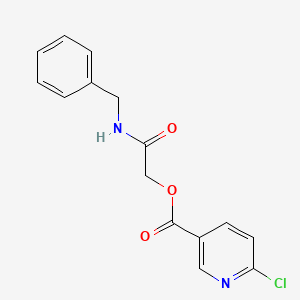


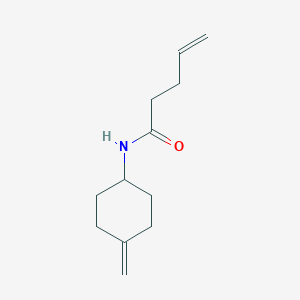
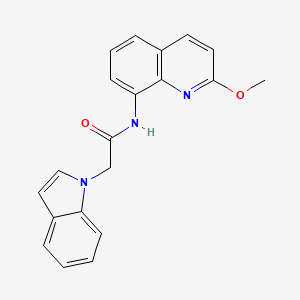

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)
![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)
![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)


